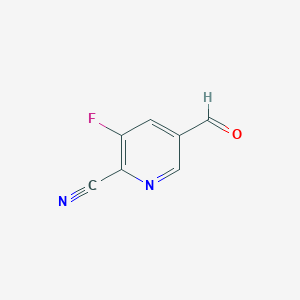

3-Fluoro-5-formylpicolinonitrile

Description

Properties

IUPAC Name |

3-fluoro-5-formylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZAEBDVSIVEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 5-formylpicolinonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 3-Fluoro-5-formylpicolinonitrile may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-formylpicolinonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

Oxidation: 3-Fluoro-5-carboxypicolinonitrile

Reduction: 3-Fluoro-5-formylpicolinamine

Substitution: 3-Amino-5-formylpicolinonitrile, 3-Thio-5-formylpicolinonitrile

Scientific Research Applications

3-Fluoro-5-formylpicolinonitrile has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a valuable probe in studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism by which 3-Fluoro-5-formylpicolinonitrile exerts its effects is primarily through its interactions with biological macromolecules. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The formyl and nitrile groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function.

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites.

Receptors: It may interact with cell surface receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares substituents, molecular weights, and key properties of 3-Fluoro-5-formylpicolinonitrile with structurally related pyridine derivatives:

Physicochemical Properties

- Solubility: Compounds with polar groups (e.g., -OH in 3-Fluoro-5-hydroxypicolinonitrile) exhibit higher aqueous solubility, whereas nitriles and trifluoromethyl derivatives are more lipophilic .

- Stability: Bromine and trifluoromethyl substituents (e.g., 5-Bromo-3-fluoropicolinonitrile) confer greater thermal stability compared to aldehyde-containing analogs, which may degrade under acidic conditions .

Commercial Availability and Purity

- 3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS 89402-28-8) is commercially available with >98% purity, reflecting demand for fluorinated pyridines in drug discovery .

- Brominated analogs (e.g., 5-Bromo-3-fluoropicolinonitrile) are typically synthesized on-demand due to their niche applications in cross-coupling chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.